

# Technical Support Center: Refinement of Surgical Procedures for Intrathecal ION363 Administration

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Compound of Interest		
Compound Name:	Ro 363	
Cat. No.:	B1680679	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intrathecal administration of ION363 in preclinical models. The following information is designed to address specific issues that may be encountered during experimental procedures.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ION363?

ION363, also known as jacifusen or ulefnersen, is an antisense oligonucleotide (ASO). It is designed to target the messenger RNA (mRNA) of the Fused in Sarcoma (FUS) gene. By binding to the FUS mRNA, ION363 prevents the translation of this mRNA into the FUS protein, thereby reducing the levels of both normal and mutated FUS protein. In FUS-associated amyotrophic lateral sclerosis (FUS-ALS), mutations in the FUS gene are believed to lead to a toxic gain of function, and by reducing the production of the FUS protein, ION363 aims to mitigate this toxicity.

Q2: What is the recommended route of administration for ION363 in preclinical studies?

For preclinical studies targeting the central nervous system (CNS), intrathecal (IT) administration is the preferred route for antisense oligonucleotides like ION363. This method







bypasses the blood-brain barrier, allowing for direct delivery to the cerebrospinal fluid (CSF) and broader distribution throughout the CNS.[1][2][3][4]

Q3: What are the primary methods for intrathecal administration in rodent models?

There are two primary methods for intrathecal administration in rodents:

- Direct Puncture (Lumbar Puncture): This involves a single injection directly into the intrathecal space, typically at the L5-L6 intervertebral level. While less invasive upfront, it can have a lower success rate and is more suited for single-dose studies.[5]
- Intrathecal Catheterization: This method involves the surgical implantation of a catheter into
  the intrathecal space, which can be connected to an osmotic pump for continuous infusion or
  a port for repeated bolus injections. This is often preferred for studies requiring multiple
  doses.

## **Troubleshooting Guide**



Problem/Question	Possible Cause(s)	Recommended Solution(s)	Relevant Data/Considerations
Low or inconsistent target engagement (FUS protein reduction) in the CNS.	1. Incorrect injection site.2. Leakage of the injectate from the intrathecal space.3. Insufficient dose or volume.4. Catheter placement in the epidural or intramuscular space.	1. Confirm anatomical landmarks for lumbar puncture (iliac crest as a guide to the L5-L6 intervertebral space).2. Inject slowly and leave the needle in place for a short period before withdrawal.3. Ensure appropriate injection volume for the animal model (see table below).4. For catheter-based studies, verify catheter placement postsurgery or at necropsy. A tail flick upon catheter insertion can be an indicator of correct placement.	Injection Volume (Mice): 5-10  µLInjection Volume (Rats): 30-100  µLCatheter Placement Success Rate: 88- 95% with experienced operators.
Post-surgical complications (e.g., paralysis, infection).	1. Spinal cord injury during injection or catheter placement.2. Contamination of surgical instruments or injectate.3. Postoperative infection.	1. Use a shallow angle of needle insertion (e.g., ~30 degrees) and do not advance the needle too far once CSF is observed.2. Maintain aseptic surgical technique.3. Administer appropriate pre- and	Needle Gauge (Mice): 30GNeedle Gauge (Rats): 25-30G



		post-operative analgesics and antibiotics as per institutional guidelines.	
Catheter occlusion or failure in long-term studies.	Cellular ingrowth or debris accumulation in open-ended catheters.2. Kinking or migration of the catheter.	1. Consider using micro-valve catheters which can reduce debris accumulation.2. Ensure proper securing of the catheter at the insertion site and subcutaneously.	Novel micro-valve catheters have been shown to improve distribution and reduce occlusion.
High variability in behavioral or biomarker data.	1. Inconsistent administration technique.2. Variability in CSF leakage between animals.	1. Standardize the injection procedure across all animals and operators.2. Consider using an intrathecal catheter for more controlled and repeatable dosing.	Catheterization with a port allows for repeated, precise injections without the need for repeated lumbar punctures.

## **Quantitative Data Summary**

## **Table 1: Recommended Intrathecal Injection Parameters**

for Rodents

Parameter	Mice	Rats
Needle Gauge	30G	25-30G
Injection Volume	5-10 μL	30-100 μL
Injection Site	L5-L6 Intervertebral Space	L5-L6 Intervertebral Space
Anesthesia	Isoflurane or Ketamine/Xylazine	Isoflurane or Ketamine/Xylazine



**Table 2: Success Rates of Intrathecal Procedures** 

Procedure	Reported Success Rate	Notes
Direct Lumbar Puncture	30-90%	Highly dependent on operator experience.
Intrathecal Catheterization	>95%	With guidewire-assisted techniques.

## Experimental Protocols Detailed Methodology for Intrathecal Catheterization in Rats for ION363 Administration

This protocol is adapted from established procedures for ASO delivery to the rat CNS.

#### 1. Pre-operative Preparations:

- Anesthetize the rat using isoflurane (1-5% in O2, titrated to effect).
- Administer pre-operative analgesics as per approved institutional protocols.
- Shave the surgical area over the lumbar spine.
- Sterilize the skin with povidone-iodine and alcohol scrubs.
- Prepare a sterile surgical field.

#### 2. Surgical Procedure:

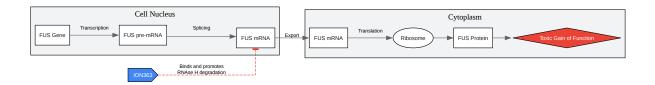
- Make a small incision over the L5-L6 intervertebral space.
- Use blunt dissection to expose the vertebral column.
- Carefully insert a 23G needle to create a dural puncture. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
- Insert a pre-measured polyethylene catheter (PE-10) through the dural opening.
- Gently advance the catheter rostrally to the desired position.
- Secure the catheter with a suture to the surrounding muscle and fascia.
- Tunnel the external end of the catheter subcutaneously to the desired exit point (e.g., the nape of the neck).
- Close the incision with sutures or surgical staples.
- Connect the externalized catheter to an injection port or an osmotic pump.



#### 3. Post-operative Care:

- Monitor the animal until it has fully recovered from anesthesia.
- Administer post-operative analgesics for a minimum of 48 hours.
- House animals individually to prevent interference with the catheter.
- Regularly check the incision site for signs of infection.
- Flush the catheter with sterile saline to maintain patency if used for repeated injections.

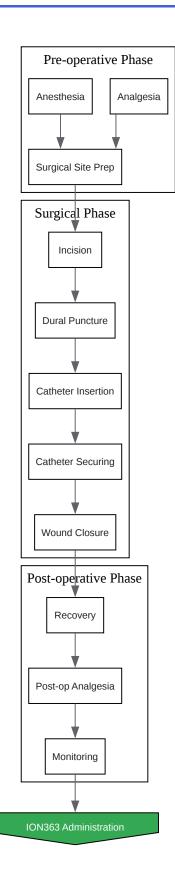
### **Visualizations**



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Caption: Mechanism of action of ION363 in reducing FUS protein expression.





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Caption: Workflow for intrathecal catheterization and ION363 administration.



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